molecular formula C5H9IO3 B3050426 Iodomethyl isopropyl carbonate CAS No. 258841-42-8

Iodomethyl isopropyl carbonate

Cat. No.: B3050426
CAS No.: 258841-42-8
M. Wt: 244.03 g/mol
InChI Key: DHEPIQOGGUAJGR-UHFFFAOYSA-N
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Description

Iodomethyl isopropyl carbonate is an organic compound with the molecular formula C5H9IO3. It is a liquid at room temperature and is known for its reactivity due to the presence of the iodomethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl isopropyl carbonate can be synthesized through the reaction of isopropyl chloroformate with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Isopropyl chloroformate+IodomethaneIodomethyl isopropyl carbonate+HCl\text{Isopropyl chloroformate} + \text{Iodomethane} \rightarrow \text{this compound} + \text{HCl} Isopropyl chloroformate+Iodomethane→Iodomethyl isopropyl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl isopropyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonate group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium iodide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products Formed

    Substitution: Formation of new carbon-iodine bonds.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

Iodomethyl isopropyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing iodomethyl groups into molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl isopropyl carbonate: Similar structure but lacks the iodine atom, making it less reactive.

    Ethyl isopropyl carbonate: Similar carbonate group but different alkyl substituents, leading to different reactivity profiles.

    Iodomethyl ethyl carbonate: Similar iodomethyl group but different carbonate ester, affecting its chemical behavior.

Uniqueness

Iodomethyl isopropyl carbonate is unique due to the presence of both the iodomethyl and carbonate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

iodomethyl propan-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEPIQOGGUAJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579018
Record name Iodomethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258841-42-8
Record name Iodomethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name iodomethyl propan-2-yl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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